Hexahydro-1H-isoindol-5(6H)-one

Description

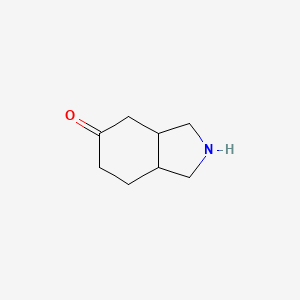

Hexahydro-1H-isoindol-5(6H)-one is a bicyclic secondary amine featuring a partially hydrogenated isoindole core with a ketone group at the 5-position. Its structure comprises a six-membered ring fused to a five-membered ring containing one nitrogen atom (Figure 1). While direct data on its properties are sparse, its inferred molecular formula is C₈H₁₃NO (molecular weight: ~139.19 g/mol), based on structural analysis.

Properties

IUPAC Name |

1,2,3,3a,4,6,7,7a-octahydroisoindol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-7,9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJLFJVYRRRWLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC2C1CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions and Yields

Grignard Reagent-Mediated Synthesis

A patent-pending method involves the use of alkyl magnesium halides to functionalize tetrahydro-isoindole-diones, followed by acid-catalyzed dehydration. For example, reacting 2-aryl-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with methylmagnesium bromide in tetrahydrofuran (THF) at -5°C to +5°C yields 2-aryl-2,3,4,5,6,7-hexahydro-3-hydroxy-3-methyl-1H-isoindol-1-one. Subsequent treatment with potassium bisulfate at 150–180°C induces dehydration, forming the alkylidene derivative (Scheme 3).

This method is adaptable to the synthesis of unsubstituted hexahydro-1H-isoindol-5(6H)-one by omitting aryl substituents. For instance, substituting 4-chloro-2-fluoroaniline with aniline in the initial step could yield the parent compound.

Experimental Highlights

-

Grignard Addition : Reaction of tetrahydro-isoindole-dione with MeMgBr (3 equiv) in THF at 0°C for 6 hours.

-

Dehydration : Heating the hydroxy intermediate with KHSO₄ at 160°C for 15 minutes.

-

Isolation : Crystallization from ethanol or methanol achieves >90% purity.

Acid-Catalyzed Cyclization of 2-Acylbenzoic Acids

Direct cyclization of 2-acylbenzoic acids with amines under acidic conditions offers a streamlined route to isoindol-1-ones. A mixture of 2-acetylbenzoic acid and aniline, catalyzed by p-toluenesulfonic acid (PTSA), undergoes condensation at 150–180°C to form 3-methylene-1H-isoindol-1-one derivatives. This method avoids Grignard reagents, making it suitable for acid-stable substrates.

Optimization Insights

Comparative Analysis of Synthetic Routes

Mechanistic Considerations

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-isoindol-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoindolinone derivatives.

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various isoindolinone derivatives, fully saturated hexahydro derivatives, and substituted isoindolones.

Scientific Research Applications

Medicinal Chemistry

Hexahydro-1H-isoindol-5(6H)-one is being investigated for its therapeutic potential in several areas:

- Neuroprotection : Studies suggest that this compound may protect neuronal cells from degeneration, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, a study demonstrated that administration in rat models resulted in reduced neuronal loss and improved motor functions.

- Antimicrobial Activity : The compound has shown significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Mood Regulation : Research indicates that it may influence neurotransmitter activity, particularly serotonin and dopamine, suggesting roles in mood regulation and anxiety reduction.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies. For example, it can be used to create derivatives with enhanced biological activities or altered pharmacokinetic profiles.

Industrial Chemistry

The compound is utilized in the production of various chemicals due to its unique properties. Its applications extend to:

- Material Science : It is employed in the development of new materials with specific chemical properties.

- Chemical Processes : Used as a reagent in various organic reactions, facilitating the synthesis of other valuable compounds.

Biological Activities Summary

| Biological Activity | Description |

|---|---|

| Neuroprotective Effects | Protects neuronal cells from damage in neurodegenerative models |

| Antimicrobial Properties | Inhibits growth of certain bacterial strains |

| Mood Regulation | Influences serotonin and dopamine receptor activity |

| Cellular Processes | Impacts apoptosis and cell proliferation pathways |

Applications Across Fields

| Field | Applications |

|---|---|

| Medicinal Chemistry | Development of drugs targeting neurological disorders |

| Organic Synthesis | Building block for complex organic compounds |

| Industrial Chemistry | Production of chemicals with unique properties |

Neuroprotective Study

- Objective : Evaluate neuroprotective effects in a rat model of Parkinson's disease.

- Findings : Significant reduction in neuronal loss and improved motor function compared to control groups.

Antimicrobial Efficacy

- Objective : Assess antibacterial activity against common pathogens.

- Findings : Demonstrated inhibition of growth in Staphylococcus aureus and Escherichia coli.

Mood Regulation Study

- Objective : Investigate effects on anxiety-like behaviors in mice.

- Findings : Treated mice exhibited decreased anxiety levels compared to untreated controls.

Mechanism of Action

The mechanism of action of Hexahydro-1H-isoindol-5(6H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Key Observations :

- This compound has the simplest structure among analogs, lacking complex substituents. Its fully saturated bicyclic system likely enhances stability compared to unsaturated analogs .

- Imidazo-isoindole hybrids () exhibit fused heterocyclic systems, which may enhance biological activity due to aromatic stacking interactions .

- Benzodiazocinone derivatives () incorporate a larger 10-membered ring, offering conformational flexibility but posing synthetic challenges .

Table 2: Property Comparison

| Property | This compound | Octahydro-1H-isoindol-1-one (CAS 14110-71-5) | 6,7-Dihydro-1H-indol-4(5H)-one Derivatives |

|---|---|---|---|

| LogP (Predicted) | ~1.2 (moderately lipophilic) | 3.1 (XLogP3) | ~2.5 |

| Hydrogen Bond Donors | 0 | 2 | 0 |

| Rotatable Bonds | 0 | 8 | 2 |

| Hazard Profile | Not available | H302, H315, H319, H335 | Not available |

Notes:

Biological Activity

Hexahydro-1H-isoindol-5(6H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, case studies, and research findings related to its biological activity.

Overview of this compound

This compound is characterized by a six-membered nitrogen-containing ring. Its unique structure allows it to function as a scaffold for various biological applications, including drug development. The compound can be synthesized through hydrogenation techniques involving isoindolinone derivatives, typically using palladium on carbon as a catalyst under specific conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study on trisubstituted isoindole derivatives demonstrated selective inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The effectiveness varied based on the substituents attached to the isoindole structure, suggesting that modifications can enhance its antibacterial properties .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Notably, synthesized isoindole derivatives were tested against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), PC3 (prostate cancer), and Caco-2 (colon cancer). The results indicated varying levels of cytotoxicity depending on the chemical structure of the derivatives, highlighting the importance of molecular design in enhancing anticancer efficacy .

The biological mechanisms through which this compound exerts its effects are multifaceted. It is believed to interact with key molecular targets such as:

- Monoamine Oxidase B (MAO-B) : Inhibiting this enzyme can lead to increased levels of neurotransmitters and may have implications in neurodegenerative diseases.

- Cyclooxygenase-2 (COX-2) : This enzyme is involved in inflammation; thus, its inhibition could reduce inflammatory responses associated with various diseases.

- Nuclear Factor Kappa B (NF-KB) : This transcription factor plays a crucial role in regulating immune responses and cell survival. Modulating its activity may contribute to the compound's anticancer effects .

Synthesis and Evaluation

A comprehensive study focused on synthesizing N-substituted derivatives of this compound revealed promising results in terms of both pharmacokinetics and pharmacodynamics. The derivatives exhibited good intestinal absorption rates and favorable blood-brain barrier permeability, making them suitable candidates for further development as therapeutic agents .

Cytotoxicity Studies

In vitro cytotoxicity assays demonstrated that certain derivatives of this compound could induce apoptosis in cancer cells. For instance, one study reported that a specific derivative showed a significant reduction in cell viability across multiple cancer cell lines, suggesting its potential as an anticancer agent .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Hexahydro-1H-isoindol-5(6H)-one, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via cascade reactions or multi-step organic transformations. For example, a quadruple cascade protocol enables the one-pot synthesis of fully substituted derivatives through sequential Michael addition, cyclization, and oxidation steps . Optimization involves adjusting catalysts (e.g., ionic liquids like [HMIm]BF₄ for recyclability), temperature control, and stoichiometric ratios of precursors. Reaction efficiency can be monitored using HPLC to track intermediate formation .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm ring saturation and substituent positions.

- X-ray crystallography for unambiguous structural determination, as demonstrated in studies resolving bicyclic frameworks .

- FTIR to identify carbonyl (C=O) and amine (N-H) functional groups.

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

Q. What are the critical storage conditions for this compound to ensure stability?

- Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent degradation. Short-term storage (1–2 weeks) at -4°C is acceptable. Stability studies recommend periodic purity checks via HPLC, particularly if the compound is hygroscopic or prone to oxidation .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). Systematic analysis includes:

- Design of Experiments (DoE) to isolate critical variables (e.g., temperature, pH).

- Reproducibility checks using standardized protocols from peer-reviewed studies .

- Byproduct profiling via LC-MS to identify side reactions (e.g., over-oxidation) that reduce yields .

Q. What strategies are effective for the one-pot synthesis of fully substituted hexahydroisoindolinones?

- Methodological Answer : A quadruple cascade reaction achieves this by combining:

- Michael addition of enolates to α,β-unsaturated carbonyls.

- Cyclization via intramolecular nucleophilic attack.

- Oxidation to stabilize the isoindolinone core.

Key advantages include mild conditions (room temperature, neutral pH) and recyclable ionic liquid catalysts , reducing environmental impact .

Q. How can ionic liquids be utilized to improve the sustainability of synthesizing this compound derivatives?

- Methodological Answer : Ionic liquids (e.g., [HMIm]BF₄) act as dual solvents and catalysts, enabling:

- Reduced waste through high recyclability (>5 cycles without efficiency loss).

- Energy efficiency by lowering reaction temperatures.

- Enhanced selectivity via tunable polarity, minimizing side products. Post-reaction, the ionic liquid is recovered via vacuum distillation .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data for this compound analogs?

- Methodological Answer :

- Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals in complex bicyclic structures.

- Compare experimental X-ray diffraction data with computational models (e.g., DFT-optimized geometries) to confirm stereochemistry .

Q. What analytical approaches are recommended for assessing purity in multi-step syntheses?

- Methodological Answer :

- HPLC-DAD/UV for quantifying impurities ≥0.1%.

- Karl Fischer titration to monitor moisture content, critical for hygroscopic intermediates.

- Elemental analysis (C, H, N) to verify stoichiometric consistency .

Experimental Design Considerations

Q. How can researchers mitigate decomposition during the purification of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.